molecular formula C16H20N4O4S B13443414 4'-Hydroxy Torsemide-d7

4'-Hydroxy Torsemide-d7

Cat. No.: B13443414
M. Wt: 371.5 g/mol
InChI Key: BJCCDWZGWOVSPR-SVMCCORHSA-N
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Description

4’-Hydroxy Torsemide-d7 is a deuterium-labeled analog of 4’-Hydroxy Torsemide, a metabolite of the diuretic drug Torsemide. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism studies. The molecular formula of 4’-Hydroxy Torsemide-d7 is C16H13D7N4O4S, and it has a molecular weight of 371.46 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Hydroxy Torsemide-d7 involves the incorporation of deuterium atoms into the molecular structure of 4’-Hydroxy Torsemide. This can be achieved through various methods, including:

Industrial Production Methods

Industrial production of 4’-Hydroxy Torsemide-d7 typically involves large-scale chemical synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4’-Hydroxy Torsemide-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-Hydroxy Torsemide-d7 is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 4’-Hydroxy Torsemide-d7 is similar to that of its parent compound, Torsemide. Torsemide acts as a loop diuretic by inhibiting the Na+/K+/Cl- cotransporter in the thick ascending limb of the loop of Henle in the kidneys. This inhibition leads to increased excretion of sodium, potassium, and chloride, resulting in diuresis. The deuterium-labeled analog is used to study the pharmacokinetics and metabolism of Torsemide without altering its mechanism of action .

Comparison with Similar Compounds

4’-Hydroxy Torsemide-d7 can be compared with other deuterium-labeled analogs and metabolites of diuretic drugs. Some similar compounds include:

4’-Hydroxy Torsemide-d7 is unique due to its specific labeling with deuterium, which allows for precise tracking and analysis in scientific research without altering the compound’s pharmacological properties.

Biological Activity

4'-Hydroxy Torsemide-d7 is a deuterated derivative of 4'-Hydroxy Torsemide, which itself is a metabolite of the loop diuretic Torsemide. This compound is significant in pharmacological research due to its unique properties that allow for enhanced tracking in biological systems. The incorporation of deuterium into its molecular structure facilitates detailed pharmacokinetic studies, providing insights into drug metabolism and distribution.

  • Molecular Formula : C16H20D7N4O4S
  • Molecular Weight : Approximately 371.46 g/mol
  • CAS Number : 1309935-97-4

This compound functions primarily as a loop diuretic. It inhibits the sodium-potassium-chloride cotransporter (NKCC2) in the renal thick ascending limb of the loop of Henle, leading to increased excretion of sodium, potassium, and chloride ions. This mechanism promotes diuresis and is crucial for managing conditions such as hypertension and edema.

Biological Activity

The biological activity of this compound is closely related to its parent compound, Torsemide. Key aspects include:

  • Diuretic Effect : Similar to Torsemide, it promotes diuresis by inhibiting ion reabsorption in the kidneys.
  • Pharmacokinetics : The deuterium labeling allows researchers to trace the compound's metabolic pathways without altering its pharmacological properties.

Table 1: Comparison of Biological Activities

Compound NameCAS NumberKey Features
Torsemide 56211-40-6Loop diuretic primarily used for hypertension
4'-Hydroxy Torsemide 1309935-96-3Active metabolite; lacks deuterium labeling
This compound 1309935-97-4Deuterated analog; used for pharmacokinetic studies

Case Study: Pharmacokinetic Analysis

In a study examining the pharmacokinetics of this compound, researchers utilized mass spectrometry to track the compound's behavior in vivo. The study demonstrated that the compound's metabolic pathways closely mirrored those of Torsemide, confirming its utility in understanding drug interactions and optimizing therapeutic regimens involving diuretics.

Implications for Drug Development

The use of deuterated compounds like this compound has implications for drug development, particularly in:

  • Drug Interaction Studies : Understanding how this compound interacts with other medications can help mitigate adverse effects in patients.
  • Therapeutic Optimization : Insights gained from pharmacokinetic studies can lead to improved dosing strategies for patients requiring diuretics.

Properties

Molecular Formula

C16H20N4O4S

Molecular Weight

371.5 g/mol

IUPAC Name

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-3-[4-(4-hydroxy-3-methylanilino)pyridin-3-yl]sulfonylurea

InChI

InChI=1S/C16H20N4O4S/c1-10(2)18-16(22)20-25(23,24)15-9-17-7-6-13(15)19-12-4-5-14(21)11(3)8-12/h4-10,21H,1-3H3,(H,17,19)(H2,18,20,22)/i1D3,2D3,10D

InChI Key

BJCCDWZGWOVSPR-SVMCCORHSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC(=C(C=C2)O)C

Canonical SMILES

CC1=C(C=CC(=C1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC(C)C)O

Origin of Product

United States

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